molecular formula C10H9ClF3NO B12239478 N-(4-chlorophenyl)-4,4,4-trifluorobutanamide

N-(4-chlorophenyl)-4,4,4-trifluorobutanamide

Cat. No.: B12239478
M. Wt: 251.63 g/mol
InChI Key: AGRVEFBLEGGZQB-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4,4,4-trifluorobutanamide is an organic compound characterized by the presence of a 4-chlorophenyl group and a trifluorobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-4,4,4-trifluorobutanamide typically involves the reaction of 4-chloroaniline with 4,4,4-trifluorobutyryl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-chloroaniline+4,4,4-trifluorobutyryl chlorideThis compound+HCl\text{4-chloroaniline} + \text{4,4,4-trifluorobutyryl chloride} \rightarrow \text{this compound} + \text{HCl} 4-chloroaniline+4,4,4-trifluorobutyryl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving the amide group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can convert the amide group to an amine.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid and sulfuric acid for nitration.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of N-(4-chlorophenyl)-4,4,4-trifluorobutylamine.

    Substitution: Formation of nitro derivatives when nitration is performed.

Scientific Research Applications

N-(4-chlorophenyl)-4,4,4-trifluorobutanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4,4,4-trifluorobutanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

    N-(4-chlorophenyl)-4,4,4-trifluorobutylamine: A reduced form of the amide.

    N-(4-chlorophenyl)-4,4,4-trifluorobutyric acid: An oxidized form of the amide.

    N-(4-chlorophenyl)-4,4,4-trifluorobutanol: A hydroxylated derivative.

Uniqueness: N-(4-chlorophenyl)-4,4,4-trifluorobutanamide is unique due to the presence of both a 4-chlorophenyl group and a trifluorobutanamide moiety. This combination imparts specific chemical and physical properties, such as increased stability and lipophilicity, which can be advantageous in various applications.

Properties

Molecular Formula

C10H9ClF3NO

Molecular Weight

251.63 g/mol

IUPAC Name

N-(4-chlorophenyl)-4,4,4-trifluorobutanamide

InChI

InChI=1S/C10H9ClF3NO/c11-7-1-3-8(4-2-7)15-9(16)5-6-10(12,13)14/h1-4H,5-6H2,(H,15,16)

InChI Key

AGRVEFBLEGGZQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(F)(F)F)Cl

Origin of Product

United States

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